1,3-Dipalmitoyl-2-chloropropanediol-d5
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Overview
Description
1,3-Dipalmitoyl-2-chloropropanediol-d5 is a deuterium labeled compound . It has a molecular formula of C35 2H5 H62 Cl O4 and a molecular weight of 592.39 . It falls under the categories of TRC, Biosynthetic compounds, Fatty acyls, and Lipids .
Molecular Structure Analysis
The molecular formula of this compound is C35 2H5 H62 Cl O4 . The molecular weight is 592.39 .Physical And Chemical Properties Analysis
This compound has a molecular formula of C35 2H5 H62 Cl O4 and a molecular weight of 592.39 . It is supplied as a neat, solid product .Scientific Research Applications
Immune System Impact : A study by Huang et al. (2018) investigated the effects of 3-MCPD fatty acid esters on the immune system. They found that certain esters could suppress T lymphocyte proliferation and cytokine secretion, impacting the immune response.
Analytical Methodologies : Research by Abu-El-Haj et al. (2007) developed a method for determining 3-MCPD and its variants in food products. This is crucial for identifying potential contaminants in the food industry.
Food Packaging Analysis : Mezouari et al. (2015) developed an improved method for detecting chloropropanols, including 3-MCPD, in paper-type food packaging. This research is vital for ensuring food safety and quality.
Biochemical Applications : A study by Inoue et al. (1963) synthesized derivatives of dipalmitoyl compounds, exploring their potential biochemical applications.
Biotechnological Advances : Yang et al. (2018) discussed the biotechnological applications of 1,3-Propanediol, a chemical related to 3-MCPD, in the production of valuable products such as cosmetics and medicines.
Bioavailability Studies : Abraham et al. (2013) investigated the bioavailability of 3-MCPD from its fatty acid esters in rats, providing insight into its metabolic processing in living organisms.
Chemical Formation and Decomposition : Svejkovská et al. (2006) explored the formation and decomposition of 3-MCPD esters under conditions simulating processed foods. This study is relevant for understanding the behavior of these compounds in food processing.
Toxicology Assessments : Research by Liu et al. (2012) examined the toxicity of 3-MCPD mono- and di-palmitic esters, contributing to the understanding of their safety profile.
Mechanism of Action
Target of Action
1,3-Dipalmitoyl-2-chloropropanediol-d5 is a deuterium-labeled compound
Mode of Action
It is known that deuterium-labeled compounds are often used as tracers in drug development processes . The presence of deuterium can potentially influence the pharmacokinetics and metabolic spectrum of the drug .
Pharmacokinetics
It is known that the introduction of deuterium into a drug molecule can potentially affect its pharmacokinetics .
Action Environment
It is generally recommended to handle this compound with appropriate protective measures and in a well-ventilated environment .
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of 1,3-Dipalmitoyl-2-chloropropanediol-d5 involves the reaction of palmitic acid with deuterated glycidol followed by chlorination to produce the final product.", "Starting Materials": ["Palmitic acid", "Deuterated glycidol", "Thionyl chloride", "Methanol", "Diethyl ether"], "Reaction": [ "Step 1: Palmitic acid is reacted with deuterated glycidol in the presence of a catalyst such as sulfuric acid to produce 1,3-Dipalmitoyl-2-deuteriopropanediol", "Step 2: 1,3-Dipalmitoyl-2-deuteriopropanediol is then chlorinated using thionyl chloride in the presence of methanol to produce 1,3-Dipalmitoyl-2-chloropropanediol-d5", "Step 3: The final product is purified using a solvent such as diethyl ether and recrystallized to obtain pure 1,3-Dipalmitoyl-2-chloropropanediol-d5." ] } | |
CAS RN |
1426395-62-1 |
Molecular Formula |
C35H67ClO4 |
Molecular Weight |
592.398 |
IUPAC Name |
(2-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropyl) hexadecanoate |
InChI |
InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/i31D2,32D2,33D |
InChI Key |
IBJIXNLLGSRECE-YYRBTATQSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)Cl |
synonyms |
Hexadecanoic Acid 2-Chloro-1,3-propanediyl-d5 Ester; 1,3-Bispalmitoyl-2-chloropropanediol-d5; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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